4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole - 897475-95-5

4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Catalog Number: EVT-2876066
CAS Number: 897475-95-5
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone

Compound Description: This compound was synthesized using an eco-friendly microwave-assisted method involving a click cyclocondensation reaction between 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethenone and phenyl acetylene []. The resulting 1,2,3-triazole derivative was characterized using IR, NMR, MS spectral data, and X-ray diffraction. Crystal structure analysis revealed a conventional chair conformation for the piperazine ring.

Relevance: This compound shares significant structural similarity with (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone. Both compounds feature a benzothiazole moiety linked to a piperazine ring. The key difference lies in the substituent attached to the piperazine nitrogen: (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone has a 2-nitrophenylmethanone group, while 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone features a 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone substituent [].

N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamide derivatives

Compound Description: These compounds were synthesized and investigated for their anticonvulsant properties []. They were tested in both maximal electroshock seizure and subcutaneous pentylenetetrazole screens, as well as for neurotoxicity. Several of these derivatives exhibited significant anticonvulsant activity, with some demonstrating greater potency than the reference drug ethosuximide [].

Relevance: These derivatives share a common structural core with (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone. All possess a benzothiazole ring connected to a piperazine ring via an acetamide linkage. The key difference lies in the substitutions on the benzothiazole ring (at position 6) and the piperazine ring (at position 4), which vary across the series of derivatives []. These structural similarities place them within the same chemical class as the target compound.

(E)-(4-(2-(Benzo[d]Thiazol-2-yl)Hydrazono)-3-methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone derivatives

Compound Description: This series of compounds was synthesized and characterized using IR, 1H NMR, 13C NMR, and HSQC spectral analyses []. Molecular docking studies were performed against Ribonucleotide Reductase to assess their binding mode. These compounds were also screened for antimicrobial activity against various bacterial and fungal strains, demonstrating promising results against Bacillus cereus, Klebsiella pneumoniae, Candida albicans, and Aspergillus niger [].

Relevance: These derivatives, while containing the benzothiazole moiety, differ from (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone in the central ring structure. Instead of piperazine, they feature a 3-methyl-2,6-diphenylpiperidine ring. Despite this difference, the shared benzothiazole element and their biological activity as antimicrobial agents suggest a structural relationship to the target compound [].

2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole

Compound Description: This benzothiazole derivative was synthesized and evaluated for its antidiabetic activity. It was found to increase glucose uptake in L6 myotubes in an AMPK-dependent manner, outperforming both the vehicle and the reference compound PT-1 []. Additionally, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole augmented the abundance of GLUT4 in the plasma membrane of myotubes and activated AMPK. Subcutaneous administration to hyperglycemic KKAy mice lowered blood glucose levels, demonstrating in vivo efficacy [].

Relevance: While lacking the piperazine ring present in (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone, this compound is relevant due to its shared benzothiazole moiety and its demonstrated antidiabetic activity, a therapeutic area often associated with metabolic disorders and potentially linked to the research surrounding the target compound [].

3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one

Compound Description: This compound (referred to as compound 1 in the study) was identified as a potent ligand of the G-quadruplex [d(TGGGGT)]4 and exhibited promising in vitro antitumor activity []. Metadynamics simulations were employed to investigate its binding mechanism to the G-quadruplex, revealing a peculiar hopping mechanism allowing it to bind both to the groove and the 3’ end of the DNA structure [].

Relevance: This compound shares the key structural components of (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone: a benzothiazole group connected to a piperazine ring. Although the linker and substituents on the piperazine differ, the common structural motif and its biological activity as a G-quadruplex ligand makes it relevant to the target compound [].

Properties

CAS Number

897475-95-5

Product Name

4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone

Molecular Formula

C19H18N4O3S

Molecular Weight

382.44

InChI

InChI=1S/C19H18N4O3S/c1-13-5-4-8-16-17(13)20-19(27-16)22-11-9-21(10-12-22)18(24)14-6-2-3-7-15(14)23(25)26/h2-8H,9-12H2,1H3

InChI Key

RCPFQQWFFDHZEP-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.